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For Researchers, Scientists, and Drug Development Professionals

Abstract
Closantel is a synthetic salicylanilide anthelmintic agent with a broad spectrum of activity

against various trematodes, nematodes, and arthropods. Its efficacy is primarily attributed to its

potent ability to uncouple oxidative phosphorylation in parasites, leading to metabolic disruption

and death. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and multifaceted mechanism of action of Closantel, intended to

serve as a valuable resource for researchers, scientists, and professionals involved in drug

development. Detailed experimental protocols, quantitative data summaries, and visual

representations of key biological pathways are presented to facilitate a deeper understanding

of this important veterinary drug.

Chemical Structure and Identification
Closantel, with the systematic IUPAC name N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-

methylphenyl]-2-hydroxy-3,5-diiodobenzamide, is a complex organic molecule.[1] Its structure

is characterized by a central salicylanilide core, which is crucial for its biological activity. The

molecule consists of three main heteroaromatic systems: a 3,5-diiodosalicylic acid moiety, a 5-

chloro-2-methylaniline group, and a 4-(chlorophenyl)acetonitrile substituent.[2]

Closantel possesses a chiral center at the carbon atom connecting the cyanomethyl and

chlorophenyl groups, and thus exists as a racemic mixture of (R)- and (S)-enantiomers.[3]
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While both enantiomers share the same molecular formula and connectivity, they may exhibit

differences in their biological activity and pharmacokinetic profiles.

Table 1: Chemical Identification of Closantel

Identifier Value

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-

methylphenyl]-2-hydroxy-3,5-

diiodobenzamide[1]

CAS Number 57808-65-8[1]

Molecular Formula C22H14Cl2I2N2O2[1]

SMILES
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)

I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl[1]

InChI Key JMPFSEBWVLAJKM-UHFFFAOYSA-N[4]

Physicochemical Properties
The physicochemical properties of Closantel and its commonly used sodium salt are critical for

its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. These

properties are summarized in the tables below.

Table 2: Physicochemical Properties of Closantel
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Property Value

Molecular Weight 663.07 g/mol [4]

Appearance White to yellowish crystalline powder[4]

Melting Point 210-225 °C[4]

Boiling Point (Predicted) 590.5 ± 50.0 °C

Solubility

Insoluble in water; Soluble in dimethylformamide

and acetone[4]; Soluble in DMSO (~20 mg/mL)

and dimethylformamide (~20 mg/mL)[3];

Sparingly soluble in aqueous buffers[3]

pKa 4.28 (weak acid)[5]

LogP (Predicted) 8.11

Table 3: Physicochemical Properties of Closantel Sodium

Property Value

Molecular Weight 685.06 g/mol

Appearance Yellowish, slightly hygroscopic powder

Melting Point >230 °C (decomposes)[6]

Solubility
Slightly soluble in water; Freely soluble in

ethanol and methanol[7][8]

Experimental Protocols
Synthesis of Closantel
A common synthetic route for Closantel involves a multi-step process. A representative

procedure is outlined below.

Step 1: Condensation. Para-chloro-2-nitro-toluene is condensed with para-chloro-benzyl

cyanide in a methanol medium in the presence of sodium bicarbonate and sodium sulfide to
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form the Closantel amine intermediate.

Step 2: Amidation. The resulting amino compound is then condensed with 3,5-diiodosalicylic

acid in the presence of phosphorous trichloride in a toluene medium to yield the final

Closantel technical product.[9]

An alternative and improved synthesis method involves the reaction of p-chlorobenzyl cyanide

with 4-chloro-2-nitrotoluene, followed by catalytic hydrogenation for the reduction step, which

offers higher purity and is more environmentally friendly than older methods using iron powder.

[2]

Fig. 1: General synthesis workflow for Closantel.

High-Performance Liquid Chromatography (HPLC)
Analysis
A validated reverse-phase HPLC (RP-HPLC) method is commonly used for the quantification of

Closantel in bulk and pharmaceutical dosage forms.

Column: Phenomenex ODS C-18 column (250 x 4.6 mm, 5 µm particle size).

Mobile Phase: A filtered and degassed mixture of water (pH adjusted to 3 with phosphoric

acid) and acetonitrile in a 10:90 (v/v) ratio.

Flow Rate: 1.2 mL/min.

Detection: UV detection at 333 nm.

Run Time: 10 minutes.

This method has been shown to be linear over a concentration range of 100-500 µg/mL with

good accuracy and precision.[5]
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Fig. 2: Experimental workflow for HPLC analysis of Closantel.
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Mechanism of Action and Signaling Pathways
Closantel exerts its anthelmintic effects through multiple mechanisms, with the primary mode

of action being the uncoupling of oxidative phosphorylation in the mitochondria of parasites.

Uncoupling of Oxidative Phosphorylation
Closantel acts as a protonophore, a lipid-soluble molecule that can transport protons across

the inner mitochondrial membrane.[3] This action disrupts the proton gradient that is

established by the electron transport chain and is essential for the synthesis of ATP by ATP

synthase.

The process can be visualized as follows:

Proton Pumping: The electron transport chain complexes (I, III, and IV) pump protons from

the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.

Proton Motive Force: This gradient, also known as the proton-motive force, drives the

synthesis of ATP as protons flow back into the matrix through ATP synthase.

Closantel's Intervention: Closantel, in its protonated form, diffuses across the inner

mitochondrial membrane into the matrix. In the more alkaline environment of the matrix, it

releases a proton. The deprotonated Closantel anion then diffuses back to the

intermembrane space, where it picks up another proton, and the cycle repeats.

Consequences: This continuous shuttling of protons dissipates the proton gradient,

effectively uncoupling electron transport from ATP synthesis. The energy from the electron

transport chain is released as heat instead of being used for ATP production. This leads to a

rapid depletion of the parasite's energy reserves, causing paralysis and death.[3]
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Fig. 3: Signaling pathway of Closantel-induced uncoupling of oxidative phosphorylation.

Inhibition of Chitinase
In addition to its effects on energy metabolism, Closantel has been shown to be a potent and

specific inhibitor of chitinase in filarial nematodes such as Onchocerca volvulus.[8][10]

Chitinase is a crucial enzyme for these parasites, playing a vital role in the molting process of

larvae. By inhibiting this enzyme, Closantel disrupts the breakdown of the old cuticle,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b001026?utm_src=pdf-body-img
https://www.benchchem.com/product/b001026?utm_src=pdf-body
https://www.benchchem.com/product/b001026?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.0915125107
https://www.researchgate.net/publication/273897076_Onchocerca_volvulus_Molting_Inhibitors_Identified_through_Scaffold_Hopping?_share=1
https://www.benchchem.com/product/b001026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


preventing the larvae from developing into their next life stage.[3][11] This inhibition of a key

developmental process contributes significantly to its anthelmintic activity.

Inhibition of Fumarate Reductase
Closantel also targets the anaerobic energy metabolism of certain parasites by inhibiting the

enzyme fumarate reductase.[12] This enzyme is part of a modified electron transport chain

used by many helminths under anaerobic or microaerophilic conditions, where fumarate serves

as the terminal electron acceptor. By inhibiting fumarate reductase, Closantel disrupts this

alternative energy-generating pathway, further compromising the parasite's ability to survive in

the low-oxygen environment of the host's gut.

Conclusion
Closantel remains a cornerstone in the control of parasitic infections in livestock due to its

potent and multifaceted mechanism of action. Its ability to disrupt the parasite's energy

metabolism through the uncoupling of oxidative phosphorylation, coupled with its inhibitory

effects on essential enzymes like chitinase and fumarate reductase, makes it a highly effective

anthelmintic. The detailed understanding of its chemical structure, physicochemical properties,

and biological pathways of action provided in this guide is essential for the continued

development of effective antiparasitic strategies and for exploring potential new applications of

this versatile molecule. Further research into the specific interactions of Closantel with its

molecular targets will undoubtedly pave the way for the design of next-generation anthelmintics

with improved efficacy and a broader spectrum of activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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